

Inter-laboratory Comparison of CFC-112 Measurement Results: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,2,2-Tetrachloro-1,2-difluoroethane

Cat. No.: B1219685

[Get Quote](#)

This guide provides a comprehensive overview of the methodologies and data considerations for the inter-laboratory comparison of **1,1,2,2-tetrachloro-1,2-difluoroethane** (CFC-112) measurements. Ensuring accuracy and comparability of atmospheric data is critical for monitoring ozone-depleting substances and enforcing international agreements like the Montreal Protocol. This document is intended for researchers, scientists, and professionals involved in atmospheric monitoring and environmental science.

Recent studies have highlighted the continued presence and, in some cases, unexpected increases in the atmospheric concentrations of certain chlorofluorocarbons (CFCs), including isomers of CFC-112.^{[1][2]} Accurate measurement by various global monitoring networks is paramount. Inter-laboratory comparison exercises are essential to validate and harmonize these measurements.

Data Presentation: A Comparative Framework

While a direct inter-laboratory comparison study for CFC-112 was not found in publicly available literature, the following tables represent a typical structure for presenting such data, based on comparisons of other CFCs like CFC-11, CFC-12, and CFC-113.^{[3][4]} These tables summarize key performance indicators for participating laboratories in a hypothetical comparison.

Table 1: Comparison of CFC-112 Measurement Results in a Standard Air Sample

Laboratory ID	Analytical Method	Reported Mole Fraction (ppt)	Uncertainty (\pm ppt)	Deviation from Reference Value (%)	Calibration Scale
Lab A	GC-ECD	0.45	0.02	+2.3	SIO-2005
Lab B	GC-MS	0.43	0.03	-2.3	NOAA-2014
Lab C	GC-ECD	0.44	0.02	0.0	SIO-2005
Lab D	GC-MS/MS	0.46	0.01	+4.5	Internal Standard
Lab E	GC-ECD	0.42	0.04	-4.5	SIO-1998
Reference Value	-	0.44	-	-	-

ppt: parts per trillion

Table 2: Summary of Analytical Methodologies

Laboratory ID	Sample Preconcentration	Gas Chromatography Column	Detector	Data Acquisition
Lab A	Cryogenic Trapping (-60°C)	DB-5ms (30m x 0.25mm)	ECD	Peak Area Integration
Lab B	Adsorbent Trap (Tenax TA)	Restek-1701 (60m x 0.32mm)	Mass Spectrometer	Selected Ion Monitoring
Lab C	Cryogenic Trapping (-55°C)	GasPro Capillary Column	ECD	Peak Height Analysis
Lab D	Direct Injection	DB-VRX (40m x 0.18mm)	Tandem Mass Spectrometer	Multiple Reaction Monitoring
Lab E	Purge and Trap	Porasil-C Packed Column	ECD	Peak Area Integration

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of any successful inter-laboratory comparison. The following sections outline the typical methodologies employed for the measurement of CFCs in atmospheric samples.

Sample Collection and Handling

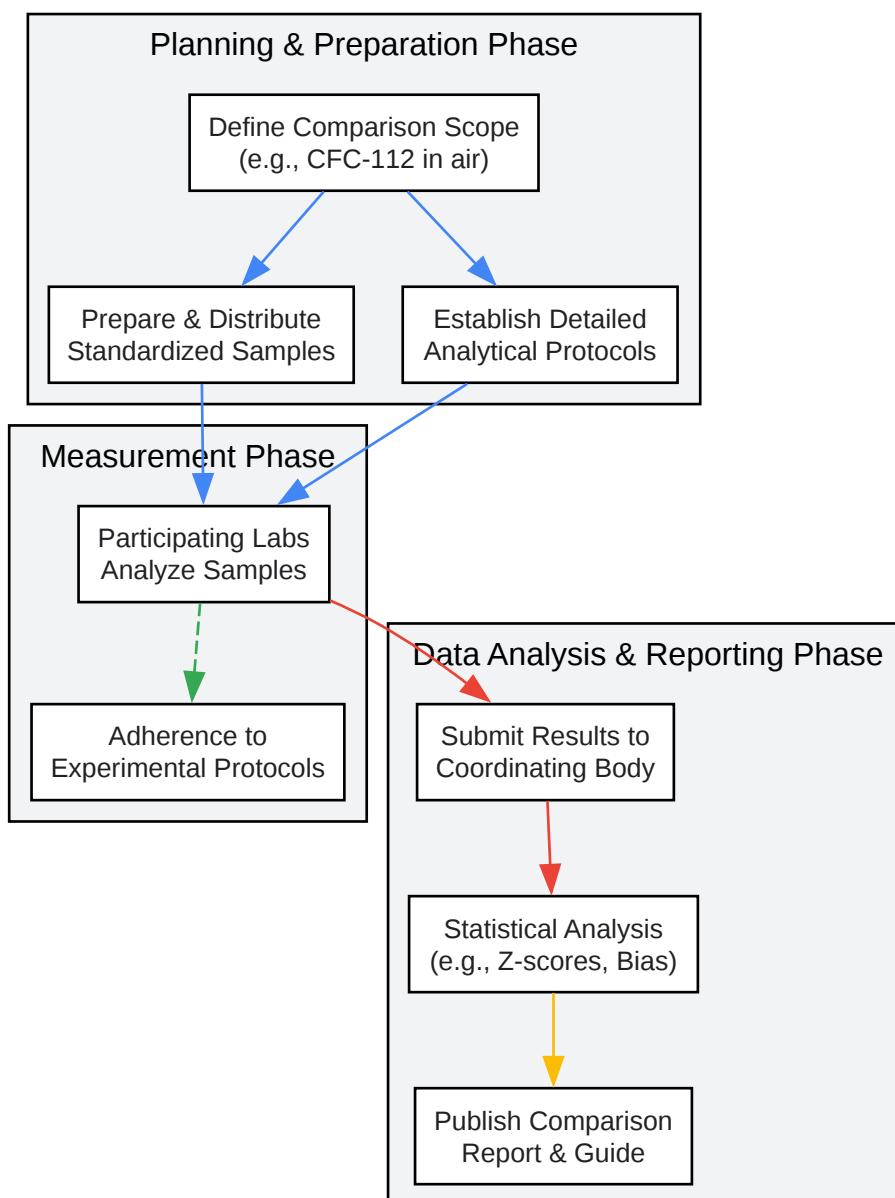
- **Sample Collection:** Whole air samples are collected in passivated stainless steel canisters (e.g., SilcoCan) to prevent surface reactions and contamination.
- **Pressurization:** Canisters are typically pressurized to approximately 30-40 psi using a metal bellows pump.
- **Storage and Transport:** Samples are stored and shipped at room temperature. It is crucial to avoid exposure to high temperatures. For some applications, such as analysis of CFCs in water, samples may be collected in copper tubes or flame-sealed in glass ampoules and stored in cold, dark conditions.[5][6]

Analytical Procedure: Gas Chromatography-Electron Capture Detector (GC-ECD)

A common and highly sensitive method for quantifying CFCs is Gas Chromatography with an Electron Capture Detector (GC-ECD).[5][7][8]

- **Preconcentration:** A known volume of the air sample is passed through a cryogenic trap (e.g., packed with a material like Porapak-T) at a low temperature (e.g., -30°C to -60°C) to concentrate the CFCs.[8][9]
- **Desorption:** The trap is rapidly heated (e.g., to 95°C), and the released CFCs are injected into the gas chromatograph.[8]
- **Chromatographic Separation:** The CFCs are separated on a capillary or packed column (e.g., Porasil-C). The choice of column is critical for resolving isomers like CFC-112 and CFC-112a.[8]

- Detection: The separated compounds are detected by an ECD, which is highly sensitive to halogenated compounds.
- Quantification: The concentration of CFC-112 is determined by comparing the peak area or height from the sample to that of a calibrated standard.

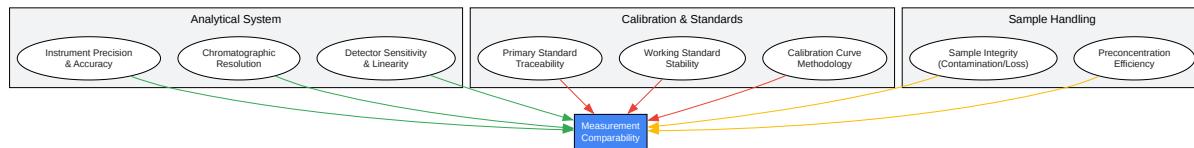

Calibration and Quality Control

- Calibration Scales: To ensure comparability of measurements across different laboratories, it is essential to use a common calibration scale. The Scripps Institution of Oceanography (SIO) and the National Oceanic and Atmospheric Administration (NOAA) provide widely used calibration scales for CFCs.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Different versions of these scales exist (e.g., SIO98, SIO05, NOAA 2014), and it is crucial to report which scale is used.[\[10\]](#)[\[12\]](#)
- Working Standards: Laboratories typically use their own working standards, which are high-pressure air cylinders containing a mixture of CFCs at known concentrations. These working standards are themselves calibrated against a primary standard from a recognized institution.
- System Blanks: Regular analysis of a blank gas (e.g., ultra-high purity nitrogen) is performed to check for system contamination.[\[13\]](#)
- Replicate Injections: Replicate injections of samples and standards are performed to assess the precision of the measurements.

Mandatory Visualizations

Workflow of an Inter-laboratory Comparison

The following diagram illustrates the typical workflow for an inter-laboratory comparison of CFC-112 measurements.



[Click to download full resolution via product page](#)

Workflow for Inter-laboratory Comparison of CFC-112

Factors Influencing Comparability of Measurements

This diagram outlines the key factors that can influence the comparability of CFC-112 measurement results between different laboratories.

[Click to download full resolution via product page](#)

Factors Affecting CFC-112 Measurement Comparability

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ozone.unep.org [ozone.unep.org]
- 2. ozone.unep.org [ozone.unep.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eawag.ch [eawag.ch]
- 6. Simultaneous determination of CFC-11, CFC-12 and CFC-113 in seawater samples using a purge and trap gas-chromatographic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnnl.gov [pnnl.gov]
- 8. USGS Groundwater Dating Lab [water.usgs.gov]
- 9. d-nb.info [d-nb.info]
- 10. OCADS - Atmospheric Histories (1765-2015) for CFC-11, CFC-12, CFC-113, CCl4, SF6 and N2O [ncei.noaa.gov]

- 11. OCADS - Atmospheric CFC-11, CFC-12, CFC-113, CCl4 and SF6 Histories [ncei.noaa.gov]
- 12. nodc.noaa.gov [nodc.noaa.gov]
- 13. CFC and SF6 | The Tritium Laboratory | University of Miami [tritium.earth.miami.edu]
- To cite this document: BenchChem. [Inter-laboratory Comparison of CFC-112 Measurement Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219685#inter-laboratory-comparison-of-cfc-112-measurement-results>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com